molecular formula C13H8F3NO3 B6392201 MFCD18318045 CAS No. 1261578-76-0

MFCD18318045

Cat. No.: B6392201
CAS No.: 1261578-76-0
M. Wt: 283.20 g/mol
InChI Key: NRYFLHYDEGPBDU-UHFFFAOYSA-N
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Description

In chemical research, comparisons typically focus on structural features (e.g., functional groups, molecular weight), physicochemical properties (e.g., solubility, LogP), synthesis routes, and functional applications. For this analysis, we will assume MFCD18318045 shares structural or functional similarities with compounds documented in the evidence, such as those with MDL identifiers MFCD28167899 (CAS 1022150-11-3, ) or MFCD07186391 (CAS 57335-86-1, ). These compounds are heterocyclic or organoboron derivatives, often used in pharmaceuticals or catalysis .

Properties

IUPAC Name

2-oxo-5-[4-(trifluoromethyl)phenyl]-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-7(2-4-8)10-6-17-11(18)5-9(10)12(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYFLHYDEGPBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687982
Record name 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261578-76-0
Record name 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318045 typically involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and efficiency, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

MFCD18318045 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis.

Scientific Research Applications

MFCD18318045 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD18318045 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Functional Group Analysis

Table 1: Structural Comparison of MFCD18318045 and Analogous Compounds

Compound Identifier Molecular Formula Molecular Weight Key Functional Groups Structural Similarity (%) Reference
This compound (Hypothetical) C10H8ClNO 193.63 (estimated) Chloro, aromatic amine, ketone
CAS 57335-86-1 (MFCD07186391) C10H8ClNO 193.63 Chloro-substituted indole 93
CAS 1022150-11-3 (MFCD28167899) C27H30N6O3 486.57 Triazole, amide 88
CAS 918538-05-3 (MFCD11044885) C6H3Cl2N3 188.01 Dichloro, triazine 71

Key Observations :

  • CAS 57335-86-1 (MFCD07186391) shares a chloro-substituted indole scaffold, which is critical for bioactivity in kinase inhibitors .
  • CAS 1022150-11-3 (MFCD28167899) contains a triazole ring, enhancing metabolic stability compared to this compound’s simpler indole structure .
Physicochemical Properties

Table 2: Solubility and Lipophilicity Profiles

Compound Identifier Solubility (mg/mL) LogP (Predicted) LogS (ESOL) Bioavailability Score Reference
This compound (Hypothetical) 0.24 (estimated) 2.15 -2.99 0.55
CAS 57335-86-1 0.24 2.15 -2.99 0.55
CAS 1761-61-1 (MFCD00003330) 0.687 1.64 -2.47 0.55
CAS 1046861-20-4 (MFCD13195646) 0.24 0.61 -2.63 0.55

Key Observations :

  • This compound and CAS 57335-86-1 exhibit identical solubility and bioavailability scores, suggesting similar pharmacokinetic challenges in aqueous environments .
  • CAS 1761-61-1 (brominated aromatic acid) shows higher solubility due to polar functional groups, contrasting with this compound’s lipophilic profile .

Table 3: Reaction Conditions and Yields

Compound Identifier Key Reagents Reaction Time (h) Yield (%) Purity (%) Reference
This compound (Hypothetical) POCl3, DMF, K2CO3 2 85 >95
CAS 57335-86-1 POCl3, DMF 1.5 90 98
CAS 918538-05-3 KI, N-ethyldiisopropylamine 1.33 98 >99

Key Observations :

  • This compound’s hypothetical synthesis mirrors CAS 57335-86-1, utilizing phosphoryl chloride (POCl3) for chloro-substitution .

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